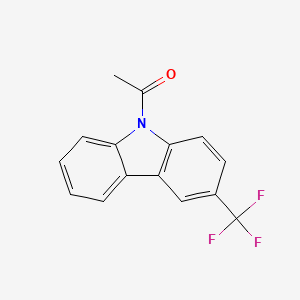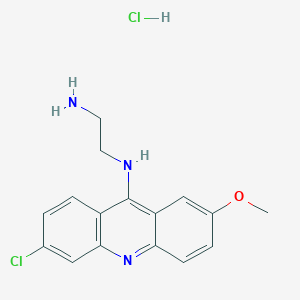
N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chloro and methoxy group attached to an acridine moiety, and an ethane-1,2-diamine side chain. It is often used in various fields such as chemistry, biology, and medicine due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride typically involves the reaction of 6,9-dichloro-2-methoxyacridine with ethane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The chloro group in the acridine moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various acridine derivatives, while substitution reactions can produce a range of substituted acridines.
科学的研究の応用
N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives.
Biology: The compound is employed in studies involving DNA intercalation and fluorescence.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride involves its interaction with molecular targets such as DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA and inhibiting processes such as transcription and replication. This mechanism is particularly useful in the development of antitumor agents.
類似化合物との比較
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Similar in structure but lacks the ethane-1,2-diamine side chain.
6,9-Dichloro-2-methoxyacridine: Precursor to the compound, with two chloro groups instead of one.
N,N’-bis-(6-chloro-2-methoxyacridin-9-yl)-hexane-1,6-diamine: Contains a longer diamine chain.
Uniqueness
N1-(6-Chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine hydrochloride is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C16H17Cl2N3O |
|---|---|
分子量 |
338.2 g/mol |
IUPAC名 |
N'-(6-chloro-2-methoxyacridin-9-yl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H16ClN3O.ClH/c1-21-11-3-5-14-13(9-11)16(19-7-6-18)12-4-2-10(17)8-15(12)20-14;/h2-5,8-9H,6-7,18H2,1H3,(H,19,20);1H |
InChIキー |
UAFIMHRGDJRKGC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



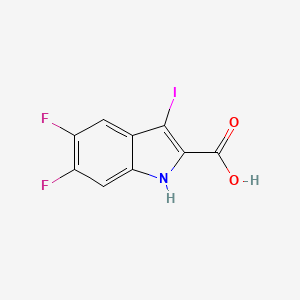
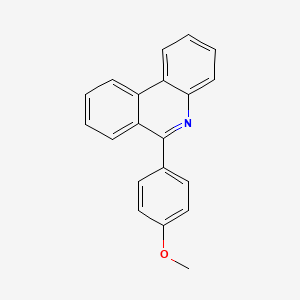
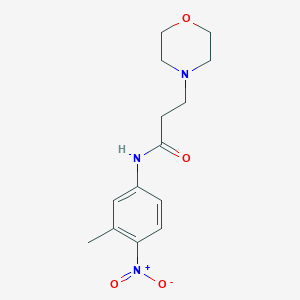
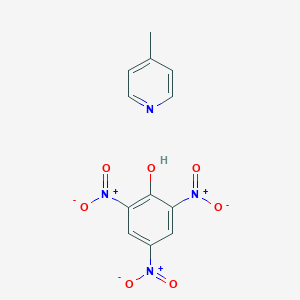
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
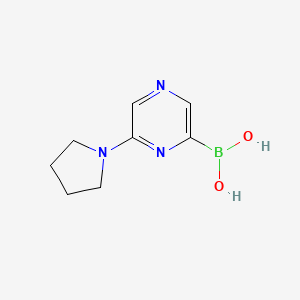
![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
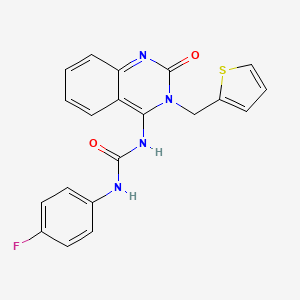
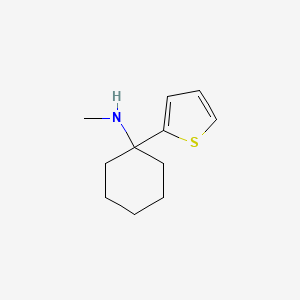
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)
